5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone
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Description
5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone (5-Br-2-FP-4-MO-3P) is a synthetic organic compound which has been the subject of a number of scientific studies in recent years. It is a member of the pyridazinone family and is known to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Scientific Research Applications
Overview of Pyridazinone Compounds
Pyridazinone compounds, including 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone, have been extensively studied for their potential therapeutic applications due to their unique chemical structure and biological activities. These compounds are known for their role as selective cyclooxygenase inhibitors, which implies their potential use in treating inflammation and pain associated with various diseases, such as arthritis. ABT-963, a closely related compound, has shown excellent selectivity for COX-2 over COX-1, improved aqueous solubility, high oral anti-inflammatory potency, and gastric safety in animal models. It effectively reduced prostaglandin E2 production and edema, indicating its potential for pain and inflammation treatment without the common side effects associated with non-selective COX inhibitors (Asif, 2016).
Synthetic Protocols and Biological Activities
The synthesis and biological activities of pyridazine and pyridazinone analogues have been a subject of significant interest due to their various biological activities, especially related to the cardiovascular system. The structural framework of these compounds allows for a variety of synthetic approaches, typically involving the addition of hydrazine or its derivatives to appropriately disubstituted carbon chains. This versatility in synthesis correlates with the diverse pharmacological activities observed, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial effects. The detailed study of azolo[d]pyridazinones underscores the importance of this scaffold in medicinal chemistry, offering insights into the strategic design and development of new drug candidates based on this core structure (Tan & Ozadali Sari, 2020).
properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-4-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-10-9(12)6-14-15(11(10)16)8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYZTSXBCAHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN(C1=O)C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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